P-Tolyl N-phenyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Tolyl N-phenyldithiocarbamate is an organosulfur compound with the molecular formula C14H13NS2. It is part of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a dithiocarbamate group attached to a p-tolyl and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Tolyl N-phenyldithiocarbamate can be synthesized through the reaction of p-toluidine with carbon disulfide in the presence of a base, followed by the addition of aniline. The reaction typically proceeds as follows:
Step 1:
p-Toluidine reacts with carbon disulfide in the presence of sodium hydroxide to form p-tolyl dithiocarbamate.Step 2: The p-tolyl dithiocarbamate then reacts with aniline to form this compound.
The reaction conditions usually involve stirring the reactants at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
P-Tolyl N-phenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
P-Tolyl N-phenyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of rubber accelerators and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of P-Tolyl N-phenyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-phenyldithiocarbamate
- N-butyl-N-phenyldithiocarbamate
- N-cyclohexyl-N-phenyldithiocarbamate
Uniqueness
P-Tolyl N-phenyldithiocarbamate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other dithiocarbamates. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
38750-73-1 |
---|---|
Molecular Formula |
C14H13NS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(4-methylphenyl) N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
TUVQKITVFXKNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.